7-Phenyl-1,4-thiazepan-5-one

Fragment-Based Drug Discovery 3D Fragments Screening Library Diversity

7-Phenyl-1,4-thiazepan-5-one (CAS 2897-03-2) is a uniquely differentiated 3D fragment building block for fragment-based drug discovery. Unlike flat aromatic alternatives, it combines a seven-membered 1,4-thiazepane ring (high sp³ character) with a 7-phenyl substituent for hydrophobic/π-stacking interactions and a reactive 5-ketone handle for rapid reduction/acylation. This scaffold is underrepresented in screening collections yet demonstrates proven utility: downstream 1,4-acylthiazepane derivatives exhibit ≥3–10-fold selectivity for the C-terminal bromodomain of BRD4 and BRDT. Ideal for hit-to-lead optimization campaigns targeting BET bromodomains, epigenetic readers, and protein-protein interaction sites. Procure this single core intermediate to generate diverse compound arrays via one-pot reduction–acylation strategies.

Molecular Formula C11H13NOS
Molecular Weight 207.29 g/mol
CAS No. 2897-03-2
Cat. No. B14141244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Phenyl-1,4-thiazepan-5-one
CAS2897-03-2
Molecular FormulaC11H13NOS
Molecular Weight207.29 g/mol
Structural Identifiers
SMILESC1CSC(CC(=O)N1)C2=CC=CC=C2
InChIInChI=1S/C11H13NOS/c13-11-8-10(14-7-6-12-11)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13)
InChIKeySYPLAPMRAUXWIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Phenyl-1,4-thiazepan-5-one (CAS 2897-03-2) — Procurement-Relevant Baseline Profile for a Seven-Membered Heterocyclic Scaffold


7-Phenyl-1,4-thiazepan-5-one (CAS 2897-03-2) is a seven-membered heterocyclic compound containing a 1,4-thiazepane ring with a phenyl substituent at the 7-position and a ketone at the 5-position, bearing the molecular formula C11H13NOS and a molecular weight of 207.29 g/mol . This scaffold belongs to the 1,4-thiazepanone class, a ring system recognized for its pronounced three-dimensional character and current underrepresentation in fragment-based screening collections . Procurement interest in this specific compound arises primarily from its role as a synthetic intermediate or core building block for downstream derivatization, rather than from any direct, compound-specific biological profiling data currently available in the peer-reviewed literature.

Why Generic Substitution Is Not Advisable for 7-Phenyl-1,4-thiazepan-5-one in Fragment-Based Lead Discovery Pipelines


The scientific and procurement decision to select 7-phenyl-1,4-thiazepan-5-one over a generic thiazepanone or alternative heterocyclic building block hinges on three structural features that are not simultaneously available in common alternatives: (i) the seven-membered 1,4-thiazepane ring imparts a degree of three-dimensionality (fraction sp³ character) that is systematically absent from flat aromatic frameworks dominating traditional fragment libraries, a feature quantitatively associated with improved fragment library performance ; (ii) the phenyl substituent at the 7-position provides a vector for π-stacking or hydrophobic interactions that is absent in the unsubstituted 1,4-thiazepan-5-one core (CAS 2896-98-2); and (iii) the ketone at the 5-position serves as a synthetic handle for subsequent reduction and acylation to access 1,4-acylthiazepanes, a class of ligands for which bromodomain selectivity data (≥3–10-fold for the C-terminal domain of BRD4 and BRDT) have been explicitly reported . Substituting with a smaller-ring analog (e.g., thiazolidinone) or an unsubstituted thiazepanone sacrifices these cumulative attributes and may compromise downstream screening outcomes.

Quantitative Differentiation Evidence for 7-Phenyl-1,4-thiazepan-5-one Relative to Closest Analogs: A Procurement Decision Guide


3D Character Advantage of the 1,4-Thiazepanone Scaffold vs. Flat Aromatic Fragments in Screening Library Design

The 1,4-thiazepanone scaffold (core of 7-phenyl-1,4-thiazepan-5-one) is explicitly characterized as possessing 'highly 3D character' and is 'currently underrepresented in fragment screening libraries' . This contrasts with the predominant flat (sp²-rich) aromatic fragments that populate most commercial screening collections. While the Pandey et al. paper does not provide a single numeric '3D score' for this specific compound, the systematic advantage of 3D-enriched fragments over flat fragments for targeting challenging protein-protein interaction sites such as BET bromodomains has been demonstrated in the same research program, where a 1,4-acylthiazepane fragment derived from this chemotype showed ligand-efficient binding .

Fragment-Based Drug Discovery 3D Fragments Screening Library Diversity

Downstream Bromodomain Selectivity: ≥3–10-Fold C-Terminal Preference of 1,4-Acylthiazepanes Derived from the Thiazepanone Core

1,4-Acylthiazepanes — which are synthesized via reduction and acylation of 1,4-thiazepanone precursors including 7-phenyl-1,4-thiazepan-5-one — have been quantitatively characterized for bromodomain selectivity using protein-observed fluorine (PrOF) NMR . The study reports that this ligand class exhibits ≥3–10-fold selectivity for the C-terminal bromodomain (BD2) of both BRD4 and BRDT over the N-terminal bromodomain (BD1) . This domain selectivity profile is notable because pan-BET inhibitors (targeting both BD1 and BD2) have been associated with dose-limiting toxicity in clinical settings, whereas BD2-selective inhibition may offer a more favorable therapeutic window .

Epigenetics BET Bromodomains Bromodomain Selectivity PrOF NMR

Divergent Biological Profile vs. 1,4-Thiazepane-Derived NOS Inhibitors: Ring Oxidation State Determines Target Engagement

A structurally distinct sub-class — (1,4)-5-imino thiazepanes — has been evaluated as inhibitors of human nitric oxide synthases (NOS), with the most potent iNOS inhibitor (analog 25) exhibiting an IC50 of 0.19 μM . Critically, 7-phenyl-1,4-thiazepan-5-one differs from these active NOS inhibitors in two key respects: (i) it contains a ketone rather than an imine at the 5-position, and (ii) it bears a phenyl group at the 7-position absent in the NOS-active analogs. This chemical divergence means that 7-phenyl-1,4-thiazepan-5-one is not expected to exhibit the same NOS inhibitory profile, reinforcing that the thiazepane scaffold can be tuned toward entirely different target families (bromodomains vs. NOS enzymes) through precise control of ring oxidation state and substitution .

Nitric Oxide Synthase Inhibition Thiazepane SAR Target Selectivity

Synthetic Tractability: One-Pot Access to the 1,4-Thiazepanone Core with Broad Substrate Scope Enables Library Diversification from a Single Procurement

Pandey et al. (2020) report a one-pot synthetic method using α,β-unsaturated esters and 1,2-aminothiols to form 1,4-thiazepanones, including 7-substituted variants, in reaction times of 0.5–3 hours and good yields, with demonstrated tolerance for a broad scope of α,β-unsaturated esters . This contrasts with earlier multi-step routes to related seven-membered heterocycles that require lengthier sequences. The phenyl-substituted variant (7-phenyl-1,4-thiazepan-5-one) is directly accessible via this methodology using cinnamate esters as the α,β-unsaturated component, enabling rapid analog generation from a single core procurement . The unsubstituted core (1,4-thiazepan-5-one, CAS 2896-98-2) lacks the phenyl vector for further π-interaction optimization, making the 7-phenyl variant a more versatile starting point for structure-activity relationship (SAR) exploration .

One-Pot Synthesis 1,2-Aminothiols Fragment Library Synthesis Diversification

Recommended Application Scenarios for 7-Phenyl-1,4-thiazepan-5-one Based on Verified Differentiation Evidence


3D-Enriched Fragment Library Construction for Challenging Protein-Protein Interaction Targets

7-Phenyl-1,4-thiazepan-5-one is best deployed as a 3D fragment building block in fragment-based screening campaigns targeting protein-protein interaction sites (e.g., BET bromodomains, epigenetic readers) that have yielded low hit rates with traditional flat aromatic fragments. The scaffold's 'highly 3D character' and current underrepresentation in screening collections provide a documented rationale for library inclusion. Downstream elaboration via reduction and acylation yields 1,4-acylthiazepanes that have been characterized as bromodomain ligands via PrOF NMR .

BD2-Selective BET Bromodomain Inhibitor Lead Generation Starting Point

Research programs targeting selective inhibition of the second bromodomain (BD2) of BET proteins for anti-inflammatory or oncology applications can use 7-phenyl-1,4-thiazepan-5-one as a core intermediate. The derived 1,4-acylthiazepane class has demonstrated ≥3–10-fold selectivity for the C-terminal bromodomain (BD2) over the N-terminal bromodomain (BD1) of BRD4 and BRDT , addressing the need for domain-selective inhibitors to avoid the dose-limiting toxicity associated with pan-BET inhibition .

Rapid SAR Diversification via Two-Step Reduction-Acylation from a Single Procured Core

Medicinal chemistry teams requiring rapid analog generation can leverage the one-pot synthetic accessibility of 7-phenyl-1,4-thiazepan-5-one combined with its ketone handle for subsequent reduction and acylation. This enables diversification into arrays of 1,4-thiazepanes with varying acyl substituents from a single procurement, efficient for hit-to-lead optimization campaigns where the phenyl ring can be further functionalized to modulate electronic properties and binding affinity .

N-Cysteine-Specific Bioconjugation Handle Development

Although 7-phenyl-1,4-thiazepan-5-one itself is not a bioconjugation reagent, its core 1,4-thiazepan-5-one ring system is the product linkage formed by cyclopropenone (CPO) reagents reacting selectively with N-terminal cysteine residues on peptides and proteins, even in the presence of internal solvent-exposed cysteines . This structural precedent positions 7-phenyl-substituted variants as potential model compounds or intermediates for developing next-generation bioconjugation reagents with tailored physicochemical properties.

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